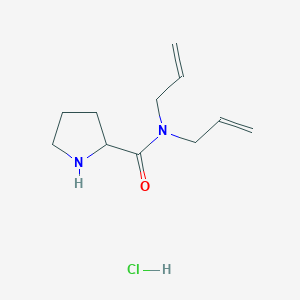
N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride
Übersicht
Beschreibung
N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN2O and its molecular weight is 230.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article provides a detailed overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is a synthetic derivative of pyrrolidine, characterized by the presence of two allyl groups attached to the nitrogen atom of the pyrrolidine ring. The chemical formula can be represented as follows:
- Chemical Formula : C₉H₁₄N₂O·HCl
- Molecular Weight : 202.68 g/mol
Research indicates that this compound may exert its effects through several mechanisms:
- Induction of Apoptosis : The compound has been shown to activate both extrinsic and intrinsic apoptotic pathways in various cancer cell lines. This is evidenced by increased levels of pro-apoptotic proteins and the activation of caspases, leading to programmed cell death .
- Inhibition of Cell Migration : Studies have demonstrated that treatment with this compound significantly reduces the migratory capacity of cancer cells, which is crucial for metastasis prevention .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurogenic pathways and inhibition of phosphodiesterases (PDEs), which are involved in cyclic nucleotide signaling within neurons .
Antiproliferative Effects
The antiproliferative activity of this compound was assessed using various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HCT116 (Colon Cancer) | 6.46 ± 2.84 | MTT |
| Caco-2 (Colon Cancer) | 1.59 ± 0.72 | BrdU |
| MCF-7 (Breast Cancer) | 5.00 ± 1.00 | MTT |
These results indicate that this compound exhibits significant cytotoxicity against various cancer types, with varying potency depending on the specific cell line.
Apoptotic Pathways
The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analysis, revealing:
- Increased Annexin V positivity , indicating early apoptosis.
- Caspase activation , particularly caspase-3 and caspase-8, suggesting involvement of both intrinsic and extrinsic pathways.
- Alterations in Bcl-2 family protein expression , with upregulation of pro-apoptotic members and downregulation of anti-apoptotic members .
Neuroprotective Potential
In addition to its anticancer properties, this compound has been explored for its neuroprotective effects:
- Neuronal Differentiation : In vitro studies indicate that this compound may enhance neuronal differentiation, as evidenced by increased expression of neuronal markers when administered to neural stem cells .
- PDE Inhibition : The compound's role as a phosphodiesterase inhibitor suggests it may influence cyclic nucleotide levels, thereby promoting neurogenesis and protecting against neurodegenerative conditions .
Case Studies
A notable case study involved the application of this compound in a preclinical model of colon cancer. The study reported:
- A significant reduction in tumor size following treatment.
- Enhanced survival rates correlated with increased apoptosis within tumor tissues.
- Minimal side effects observed in treated subjects compared to control groups.
Eigenschaften
IUPAC Name |
N,N-bis(prop-2-enyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.ClH/c1-3-8-13(9-4-2)11(14)10-6-5-7-12-10;/h3-4,10,12H,1-2,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXYAOGLWYHVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















